Potassium tartrate hemihydrate

Übersicht

Beschreibung

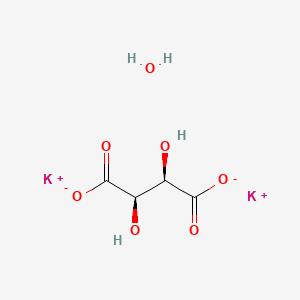

Potassium tartrate hemihydrate, also known as dipotassium; (2R,3R)-2,3-dihydroxybutanedioate;hydrate or Potassium L-tartrate hemihydrate, is the dipotassium salt of tartaric acid . It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The semi-organic, non-linear optical (NLO) single crystals of potassium tartrate hemihydrate (PTH) were grown successfully by solvent evaporation method . The process involved reacting potassium carbonate and tartaric acid in a 1:1 molar ratio in double distilled water .Molecular Structure Analysis

Potassium tartrate hemihydrate crystallizes in a monoclinic crystal system . The molecular structure was established by NMR spectroscopy . The functional group vibrations were analyzed through FT-IR and FT–Raman spectroscopy .Physical And Chemical Properties Analysis

Potassium tartrate hemihydrate is transparent from 190 to 1100 nm . Its thermal characteristics were analyzed by TGA/DTA . The SHG capability of PTH was tested by Kurtz–Perry method and the frequency doubling efficiency is measured as 0.9 times that of KDP .Wissenschaftliche Forschungsanwendungen

Radiation Dosimetry

Potassium tartrate hemihydrate has been evaluated as a radiation-sensitive material for Electron Paramagnetic Resonance (EPR) dosimetry. It demonstrates a sensitivity about 30% higher than alanine, making it a promising material for radiation measurement, although its EPR signal stability is less consistent within the first two weeks after irradiation (Nor et al., 2016).

Non-Linear Optical Properties

The substance is known for its non-linear optical (NLO) properties. Crystals of potassium tartrate hemihydrate have been studied for their potential in photonic devices, owing to their wide transmission bandwidth, good thermal stability, and favorable NLO properties. These characteristics make them suitable for applications in optics and photonics (Kalaimani et al., 2019).

Crystallography and Structural Analysis

Potassium tartrate hemihydrate has been a subject of crystallographic studies to understand its network polymer structures. These studies provide insights into the coordination and bonding of potassium ions in different crystal systems, contributing to broader knowledge in the field of crystallography (Bott et al., 1994).

Material Synthesis and Environmental Applications

Its role in synthesizing hierarchical porous carbon material for environmental applications, such as pollutant removal, has been explored. Potassium tartrate activation has shown effectiveness in creating porous structures suitable for adsorbing harmful substances like chloramphenicol (Zhu et al., 2018).

Thermochromic Hydrogels

Research into thermochromic hydrogels driven by potassium tartrate hemihydrate has demonstrated the potential of these materials to adjust color under temperature changes. These hydrogels show promise in various applications where temperature responsiveness is crucial (Li et al., 2019).

Eigenschaften

IUPAC Name |

dipotassium;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2K.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2/t1-,2-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCMCXRUIRJPKS-QXMMYYGRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6K2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976479 | |

| Record name | Potassium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tartrate hemihydrate | |

CAS RN |

6100-19-2 | |

| Record name | Potassium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)

![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)